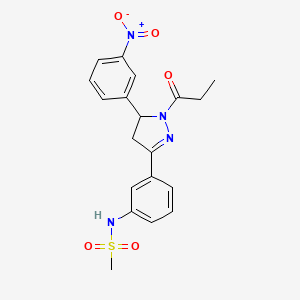

N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

The compound N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a 4,5-dihydropyrazole core substituted with a 3-nitrophenyl group and a methanesulfonamide moiety.

Properties

IUPAC Name |

N-[3-[3-(3-nitrophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-3-19(24)22-18(14-7-5-9-16(11-14)23(25)26)12-17(20-22)13-6-4-8-15(10-13)21-29(2,27)28/h4-11,18,21H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXWQEZIUSXKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring.

Acylation: The propionyl group is introduced via an acylation reaction, often using propionyl chloride in the presence of a Lewis acid catalyst.

Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to handle the hazardous reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonamide can be replaced by other nucleophiles.

Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: The major product is the corresponding amine derivative.

Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.

Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Biological Studies: Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.

Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide moiety can form hydrogen bonds with biological targets.

Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a pyrazole scaffold with sulfonamide and aryl substituents. Key structural analogs include:

Key Observations :

- Electron-Donating Groups (EDGs) : Analogs with methoxy (e.g., 2-methoxyphenyl in ) or hydroxy groups (e.g., 2-hydroxyphenyl in ) exhibit increased polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the nitro-substituted target compound.

- Heterocyclic Modifications: The pyrano[2,3-c]pyrazole derivative in incorporates a fused pyran ring, increasing molecular rigidity and planarity, which could influence bioavailability.

Physicochemical Properties

Available data for selected analogs are summarized below:

Key Observations :

- Melting Points : The nitro group in the target compound is expected to elevate its melting point compared to methoxy-substituted analogs (e.g., ) due to stronger intermolecular dipole interactions. However, this may be lower than the trifluoromethyl derivative (109–110°C in ) due to differences in molecular symmetry.

- Solubility : The nitro group’s strong polarity may reduce aqueous solubility compared to analogs with EDGs like methoxy (), though the sulfonamide moiety could partially offset this through hydrogen bonding.

Biological Activity

N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound characterized by its intricate structure and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 366.43 g/mol

The structure features a pyrazole ring, which is known for various biological activities, particularly in medicinal chemistry.

Research indicates that compounds containing the pyrazole nucleus exhibit diverse biological activities due to their ability to interact with various biological targets:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells. This is vital for preventing cellular damage and maintaining homeostasis.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

- Antimicrobial Properties : Preliminary data indicate that derivatives of pyrazole compounds can exhibit antimicrobial activity against a range of pathogens .

Biological Activity Data Table

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of a series of pyrazole derivatives, including this compound. The results demonstrated significant radical scavenging ability using the DPPH assay, indicating its potential for use in oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Properties

In vitro studies revealed that this compound could downregulate the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This suggests its utility in treating chronic inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

The compound was tested against several bacterial strains, showing notable inhibition zones in agar diffusion assays. This highlights its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound to ensure high yield and purity?

A multi-step synthesis approach is typically employed, involving:

- Condensation reactions to form the pyrazole core, followed by sulfonamide coupling .

- Temperature control (e.g., 60–80°C for cyclization steps) and solvent selection (e.g., ethanol or DMF for solubility optimization) .

- Purification via column chromatography or recrystallization to achieve >95% purity, monitored by TLC/HPLC .

- Use of inert atmospheres (N₂/Ar) to prevent oxidation of nitro or sulfonamide groups .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., sulfonamide NH at δ 10–12 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₉N₄O₅S⁺ requires m/z 427.1024) .

- HPLC : Assesses purity (>95%) and detects impurities using reverse-phase C18 columns .

- X-ray Crystallography (if crystallizable): Resolves 3D conformation and intermolecular interactions .

Q. How does the 3-nitrophenyl group influence the compound’s reactivity in sulfonylation or derivatization reactions?

The electron-withdrawing nitro group increases electrophilicity at the phenyl ring, facilitating:

- Nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Stabilization of intermediates in sulfonylation reactions via resonance .

- Enhanced π-π stacking in biological target binding, observed in analogs with nitro substituents .

Advanced Questions

Q. What strategies resolve contradictory data on biological activity across in vitro studies?

- Control experiments : Verify assay conditions (e.g., pH, serum proteins) that may alter compound stability .

- Orthogonal assays : Combine enzyme inhibition (e.g., COX-2) with cell viability tests to distinguish specific activity from cytotoxicity .

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. How can computational tools predict interactions with enzymatic targets?

- Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase) using software like AutoDock. The nitro group’s orientation in the active site correlates with inhibitory potency in sulfonamide analogs .

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioactivity. Nitro groups enhance binding affinity in pyrazole derivatives .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize synthetic targets .

Q. What experimental approaches investigate metabolic stability and pharmacokinetics?

- In vitro Hepatic Microsome Assays : Measure CYP450-mediated degradation (t₁/₂) using LC-MS quantification .

- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction, critical for bioavailability .

- In vivo PK Studies (rodents): Administer IV/oral doses and collect plasma for AUC analysis. Nitro groups may reduce metabolic clearance compared to methoxy analogs .

Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in yields (50–80%) across studies may stem from solvent purity or catalyst choice (e.g., triethylamine vs. DMAP) . Optimize via Design of Experiments (DoE).

- Biological Activity Conflicts : Differences in IC₅₀ values may arise from assay protocols (e.g., static vs. flow conditions). Standardize using guidelines like NIH Assay Guidance Manual .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.